6-Methoxy-2-phenylindan-1-one

Monoamine oxidase-B inhibition Neurodegenerative disease Structure-activity relationship

6-Methoxy-2-phenylindan-1-one (CAS 108840-75-1, molecular formula C₁₆H₁₄O₂, molecular weight 238.28 g/mol) is a C6-methoxy, C2-phenyl disubstituted 1-indanone derivative belonging to the bicyclic indanone scaffold class. The 1-indanone core is recognized as a privileged structure in medicinal chemistry, with C6-substituted variants demonstrating particularly potent and selective monoamine oxidase-B (MAO-B) inhibition.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
Cat. No. B8629748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-phenylindan-1-one
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(C2=O)C3=CC=CC=C3)C=C1
InChIInChI=1S/C16H14O2/c1-18-13-8-7-12-9-14(16(17)15(12)10-13)11-5-3-2-4-6-11/h2-8,10,14H,9H2,1H3
InChIKeyYBEKWYDXPKZQBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-2-phenylindan-1-one (CAS 108840-75-1): Structural Classification and Procurement-Relevant Characteristics of a C6-Substituted 1-Indanone Derivative


6-Methoxy-2-phenylindan-1-one (CAS 108840-75-1, molecular formula C₁₆H₁₄O₂, molecular weight 238.28 g/mol) is a C6-methoxy, C2-phenyl disubstituted 1-indanone derivative belonging to the bicyclic indanone scaffold class . The 1-indanone core is recognized as a privileged structure in medicinal chemistry, with C6-substituted variants demonstrating particularly potent and selective monoamine oxidase-B (MAO-B) inhibition . This compound is commercially available at typical purity of 95% and has been documented as a key synthetic intermediate in patent literature for melatoninergic therapeutic agents .

Why 6-Methoxy-2-phenylindan-1-one Cannot Be Replaced by Unsubstituted 2-Phenyl-1-indanone or Other Regioisomeric Indanone Analogs


The C6-methoxy and C2-phenyl substitution pattern of 6-methoxy-2-phenylindan-1-one is not interchangeable with either the unsubstituted 2-phenyl-1-indanone (CAS 16619-12-8) or the C5-methoxy regioisomer. Extensive SAR studies by Mostert et al. (2015) demonstrate that C6-substituted 1-indanones exhibit MAO-B IC₅₀ values in the 0.001–0.030 μM range, whereas C5-substituted analogs are 'comparatively weaker MAO-B inhibitors' with significantly higher IC₅₀ values . Furthermore, the 2-phenyl-1-indanone scaffold without the 6-methoxy group is documented to be susceptible to auto-oxidation in air, converting to 3-phenylisocoumarin, 2-hydroxy-2-phenylindan-1-one, and benzyl 2-carboxyphenyl ketone mixtures — a degradation liability that affects both storage and experimental reproducibility . Substituting a generic indanone lacking either the C6-methoxy or the specific C2-aryl group therefore introduces both pharmacological potency loss and chemical stability risk that are quantifiable and experimentally documented.

Quantitative Differential Evidence for 6-Methoxy-2-phenylindan-1-one Against Its Closest Structural Analogs


C6-Substituted vs. C5-Substituted Indanones: MAO-B Inhibitory Potency Differential of ≥30-Fold

In a systematic study of 34 1-indanone and indane derivatives against recombinant human MAO-A and MAO-B, C6-substituted indanones demonstrated IC₅₀ values ranging from 0.001 to 0.030 μM for MAO-B, while C5-substituted indanone and indane derivatives were comparatively weaker MAO-B inhibitors . The C6 position is analogous to the C6/C7 position of α-tetralone, a validated MAO-B pharmacophore. 6-Methoxy-2-phenylindan-1-one bears the critical C6-methoxy substituent that places it in the high-potency C6-substituted cohort rather than the weaker C5-substituted cohort.

Monoamine oxidase-B inhibition Neurodegenerative disease Structure-activity relationship

Auto-Oxidation Susceptibility of the 2-Phenyl-1-indanone Scaffold: Stability Differentiation vs. Non-2-Aryl Indanones

Brown et al. (1971) demonstrated that 2-phenyl-1-indanones undergo spontaneous auto-oxidation in the presence of air, converting to a mixture of 3-phenylisocoumarin, 2-hydroxy-2-phenylindan-1-one, and benzyl 2-carboxyphenyl ketone . This degradation pathway is specific to the 2-aryl-1-indanone scaffold and is not observed in indanones lacking the 2-aryl substituent. For 6-methoxy-2-phenylindan-1-one, this implies that procurement and storage must account for potential oxidative degradation, unlike 6-methoxy-1-indanone (CAS 13623-25-1) which lacks the C2-phenyl group and is not subject to this specific degradation route.

Chemical stability Auto-oxidation Storage conditions

6-Methoxy Indanone Derivatives as β-Amyloid Probes: Nanomolar Binding Affinity vs. Non-6-Methoxy Scaffolds

A series of 6-methoxy indanone derivatives was synthesized and evaluated as probes for β-amyloid plaque imaging in Alzheimer's disease . Compound 5j (a 6-methoxy indanone derivative) displayed Ki = 5.82 ± 0.19 nM against Aβ₁₋₄₂ aggregates and Ki = 18.96 ± 0.28 nM against AD patient brain homogenates in in vitro binding assays. Radiolabeled derivative [¹²⁵I]5k achieved 5.29% ID/g brain uptake at 2 min post-injection with rapid clearance in normal mice and demonstrated specific binding to Aβ plaques in autoradiography of both AD patient and APP/PS1 transgenic mouse brain sections . The 6-methoxy substituent is a conserved structural feature across this probe series, suggesting it is required for the Aβ-binding pharmacophore.

Alzheimer's disease β-Amyloid imaging Radioligand binding

Patent-Documented Role as Melatoninergic Intermediate: Synthetic Utility vs. General Indanone Building Blocks

US Patent US6756502B2 explicitly describes 6-methoxy-2-phenylindan-1-one as an intermediate in the synthesis of pharmacologically active agents targeting melatoninergic disorders . The patent provides detailed synthetic procedures including Friedel-Crafts cyclization of 3-(4-methoxyphenyl)-2-phenylpropionic acid to yield the target indanone, with characterization by ¹H-NMR (400 MHz, d₆-DMSO) . This contrasts with unsubstituted 2-phenyl-1-indanone (CAS 16619-12-8), which lacks the 6-methoxy group required for the downstream melatoninergic pharmacophore as defined in the patent's Markush structures.

Melatoninergic disorders Synthetic intermediate Patent-defined utility

Steric Hindrance at C2-Position Modulates Synthetic Accessibility Relative to Unsubstituted 1-Indanones

Yuan et al. (2018) reported that the intramolecular hydroacylation of 1,2-disubstituted alkenes to form 2-substituted indanones is challenging due to 'low activity caused by the steric hindrance of substituent at 2-position' and noted that 'an asymmetric version has not been considered possible due to problems associated with the racemization of the products' . 6-Methoxy-2-phenylindan-1-one bears a phenyl group at the C2 position, introducing steric bulk that differentiates its synthetic behavior from unsubstituted 1-indanone or 6-methoxy-1-indanone (CAS 13623-25-1). This steric factor affects both the compound's own synthesis and its utility as a substrate in further transformations.

Synthetic chemistry Steric effects Hydroacylation

Physicochemical Differentiation: Molecular Weight, LogP, and Hydrogen Bonding Capacity vs. Unsubstituted 2-Phenyl-1-indanone

6-Methoxy-2-phenylindan-1-one (MW 238.28 g/mol, C₁₆H₁₄O₂) differs from its closest commercially available analog 2-phenyl-1-indanone (MW 208.26 g/mol, C₁₅H₁₂O) by the addition of a methoxy group at the C6 position . This structural difference introduces an additional hydrogen bond acceptor (the methoxy oxygen), increases topological polar surface area, and reduces calculated lipophilicity. In the context of 6-methoxy indanone derivatives evaluated as β-amyloid probes, the 6-methoxy-containing compound 5k exhibited a measured log P value of 3.45, which was correlated with favorable brain uptake (5.29% ID/g at 2 min) and rapid washout kinetics . 2-Phenyl-1-indanone lacks this polar functionality and would be predicted to have higher log P and different CNS penetration characteristics.

Physicochemical properties Drug-likeness ADME prediction

Evidence-Backed Application Scenarios for 6-Methoxy-2-phenylindan-1-one in Research and Industrial Procurement


MAO-B Inhibitor Lead Optimization and Neurodegenerative Disease Drug Discovery

6-Methoxy-2-phenylindan-1-one provides the C6-substituted 1-indanone scaffold that Mostert et al. (2015) established as a privileged chemotype for potent, reversible, and competitive MAO-B inhibition (class IC₅₀ range: 0.001–0.030 μM) . The compound can serve as a starting scaffold for further derivatization aimed at optimizing MAO-B selectivity over MAO-A, which is critical for avoiding the 'cheese reaction' and serotonin syndrome associated with irreversible MAO-A inhibition. Procurement of the C6-substituted regioisomer rather than the C5-substituted analog is essential, given the ≥30-fold potency differential documented between these substitution patterns.

Synthesis of Melatoninergic Therapeutic Candidates via Patent-Defined Intermediate Pathways

US Patent US6756502B2 defines 6-methoxy-2-phenylindan-1-one as a key intermediate in the preparation of pharmacologically active agents for treating melatoninergic disorders . The patent includes detailed Friedel-Crafts cyclization protocols yielding the target indanone at ~63% yield from 3-(4-methoxyphenyl)-2-phenylpropionic acid. For CROs and pharmaceutical development groups working on melatonin receptor agonist programs, this compound is a required intermediate with a defined synthetic provenance; substituting a non-6-methoxy indanone would break the established patent route and compromise the target pharmacophore.

β-Amyloid Imaging Probe Development for Alzheimer's Disease Diagnostics

The 6-methoxy indanone scaffold has been validated as a core pharmacophore for β-amyloid plaque imaging agents, with analog compounds achieving Ki values as low as 5.82 nM against Aβ aggregates and demonstrating specific plaque binding in both AD patient and transgenic mouse brain sections . 6-Methoxy-2-phenylindan-1-one carries the requisite 6-methoxy substitution pattern and the C2-phenyl group that can be further elaborated for radiolabeling (e.g., ¹²⁵I or ¹⁸F) to develop PET/SPECT diagnostic agents. The measured log P of ~3.45 for 6-methoxy indanone analogs supports favorable brain penetration characteristics.

Stability-Critical Experimental Design Requiring Inert Atmosphere Handling Protocols

The 2-phenyl-1-indanone scaffold is documented to undergo spontaneous auto-oxidation in air, converting to 3-phenylisocoumarin, 2-hydroxy-2-phenylindan-1-one, and benzyl 2-carboxyphenyl ketone mixtures . For experimental workflows requiring prolonged solution-phase handling or storage of 6-methoxy-2-phenylindan-1-one, procurement specifications should mandate argon or nitrogen blanket packaging, and laboratory protocols must include inert atmosphere handling (glovebox or Schlenk line techniques). This differentiates 6-methoxy-2-phenylindan-1-one from the air-stable 6-methoxy-1-indanone (CAS 13623-25-1), making stability considerations a procurement-relevant criterion.

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